Lysionotin

Description

Properties

IUPAC Name |

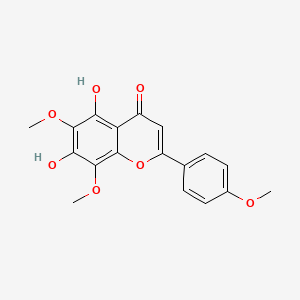

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Flavonoid Lysionotin: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysionotin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative analysis of its related compounds, detailed experimental protocols for its extraction and characterization, and an exploration of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a flavonoid predominantly found within the plant kingdom, specifically in species belonging to the Gesneriaceae family. The most well-documented and significant natural source of this compound is the genus Lysionotus.

-

Lysionotus pauciflorus : This species, commonly found in Southern China, is a primary source of this compound.[1] It is a perennial evergreen groundcover that thrives in shady and humid conditions.[2] Traditionally, it has been used in Chinese medicine for various ailments.[3]

-

Lysionotus serratus : Another notable source of this compound, L. serratus is characterized by its serrated, glossy leaves and purple flowers.[4] It is native to the Himalayan region, extending to parts of China and Indo-China.[5]

While other species within the Gesneriaceae family may also contain this compound, L. pauciflorus and L. serratus are the most extensively cited sources in the scientific literature.

Quantitative Analysis

Precise quantification of this compound in its natural sources is crucial for standardization and the development of therapeutic agents. While specific quantitative data for this compound is limited in publicly available literature, a study on the ultrasonic-assisted aqueous two-phase extraction of flavonoids from Lysionotus pauciflorus provides valuable insight into the potential yield of related compounds.

Table 1: Yield of Flavonoids from Lysionotus pauciflorus

| Flavonoid Compound | Yield (mg/g of dried plant material) |

| Lysioside C | 2.56 |

| Nevadensin-7-sambubioside | 2.06 |

| Ikarisoside B | 3.62 |

| Nevadensin | 6.28 |

Data extracted from a study on ultrasonic-assisted aqueous two-phase extraction of flavonoids from L. pauciflorus. It is important to note that this study did not explicitly quantify this compound.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and analytical characterization of this compound from its natural plant sources. These protocols are based on established techniques for flavonoid analysis and can be adapted and optimized for this compound-specific research.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of flavonoids, which can be applied to obtain this compound from Lysionotus pauciflorus or Lysionotus serratus.

Materials:

-

Dried and powdered aerial parts of Lysionotus species

-

70% Acetone

-

Methanol

-

n-Butanol

-

Diaion HP-20 resin

-

Toyopearl HW-40 resin

-

Silica gel for column chromatography

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material with 70% acetone at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-butanol.

-

Collect the n-butanol fraction, which will be enriched with flavonoids like this compound.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a Diaion HP-20 column, eluting with a gradient of methanol in water.

-

Further purify the flavonoid-rich fractions using a Toyopearl HW-40 column.

-

Perform final purification by silica gel column chromatography to isolate pure this compound.

-

-

Compound Confirmation:

-

Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR and Mass Spectrometry.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a step-by-step guide for the quantitative analysis of this compound using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent with DAD.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the maximum absorbance of this compound (determined by UV scan).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Extract a known weight of dried and powdered plant material using a suitable method (e.g., sonication with methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract samples.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Structural Elucidation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the use of NMR spectroscopy for the structural confirmation of isolated this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: Bruker Avance 400 MHz or higher.

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Procedure:

-

Sample Preparation:

-

Dissolve a few milligrams of purified this compound in the appropriate deuterated solvent.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Run 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, and to confirm the overall structure.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals by interpreting the 1D and 2D spectra.

-

Compare the obtained spectral data with published data for this compound to confirm its identity.

-

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects, particularly in cancer and inflammatory diseases.

Induction of Ferroptosis in Colorectal Cancer

Recent studies have demonstrated that this compound can suppress the development of colorectal cancer by inducing a form of programmed cell death known as ferroptosis. The proposed mechanism involves the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.

-

Mechanism: this compound promotes the degradation of Nrf2, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which are hallmarks of ferroptosis. This ultimately results in the death of cancer cells.

Attenuation of Acute Lung Injury

This compound has also been shown to have protective effects in acute lung injury (ALI). This is mediated through the activation of the AMP-activated protein kinase (AMPK)/Nrf2 signaling pathway.

-

Mechanism: this compound activates AMPK, which in turn promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes that protect against oxidative stress and inflammation associated with ALI.

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram illustrates a general experimental workflow for studying the biological effects of this compound, from initial screening to in-depth mechanistic studies.

Conclusion

This compound, a flavonoid primarily sourced from Lysionotus pauciflorus and Lysionotus serratus, exhibits promising pharmacological activities. Its ability to modulate critical signaling pathways, such as those involved in ferroptosis and the AMPK/Nrf2 axis, highlights its potential as a lead compound for the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a foundational resource for researchers, offering insights into its natural origins, analytical methodologies, and biological mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish standardized protocols for its quantification and application.

References

An In-Depth Technical Guide to Lysionotin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysionotin is a naturally occurring flavonoid with a growing body of research highlighting its significant pharmacological potential. As a trimethoxyflavone, its unique chemical structure underpins a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, details its known biological activities with a focus on the underlying signaling pathways, and presents detailed experimental protocols for key assays cited in the literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as Nevadensin, is chemically defined as 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. Its structure is characterized by a flavone backbone with methoxy groups at positions 6 and 8, and hydroxy groups at positions 5 and 7 of the A-ring, and a methoxy group at the 4' position of the B-ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

| Synonyms | Nevadensin | |

| CAS Number | 152743-19-6 | |

| Chemical Formula | C₁₈H₁₆O₇ | |

| Molecular Weight | 344.32 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (68 mg/mL) | |

| Melting Point | Not explicitly reported in reviewed literature. | |

| Boiling Point | Not explicitly reported in reviewed literature. | |

| SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Values | Reference |

| ¹H NMR | Data not fully available in reviewed literature. | |

| ¹³C NMR | Data not fully available in reviewed literature. | |

| FT-IR | Data not fully available in reviewed literature. | |

| UV-Vis (in Methanol) | Data not fully available in reviewed literature. | |

| Mass Spectrometry | Positive ion mode: m/z 328.06 (100%), 313.036 (29.73%), 343.0835 (14.11%) | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with significant research focused on its anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and ferroptosis, and the modulation of key signaling pathways.

In hepatocellular carcinoma (HCC) cell lines such as HepG2 and SMMC-7721, this compound has been shown to induce apoptosis through the caspase-3 mediated mitochondrial pathway.[2] This process involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of a cascade of apoptosis-related proteins.[2]

In colorectal cancer (CRC) cells, such as HCT116 and SW480, this compound induces ferroptosis, a form of iron-dependent programmed cell death. This is achieved by promoting the degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response. The downregulation of Nrf2 leads to a decrease in the expression of its target genes, including GPX4, which protects cells from lipid peroxidation.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. While direct studies on this compound's effect on this pathway are emerging, flavonoids, in general, are known to target and inhibit this signaling cascade, leading to reduced cancer cell proliferation and survival.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It can modulate inflammatory responses by affecting various signaling pathways, including the AMPK/Nrf2 pathway. In a model of acute lung injury, this compound was shown to activate AMPK, which in turn activates Nrf2, leading to the expression of antioxidant and anti-inflammatory genes.

References

Bioavailability and Pharmacokinetics of Lysionotin: A Technical Guide

Disclaimer: Direct quantitative pharmacokinetic data for Lysionotin from primary literature sources could not be fully accessed for this review. The foundational studies by Han et al. (1981, 1982) on Nevadensin (a synonym for this compound) were identified but their full-text, containing specific parameters like Cmax, Tmax, and AUC, was unavailable. Therefore, to fulfill the data presentation requirements of this guide, pharmacokinetic data for Nobiletin , a structurally similar polymethoxylated flavone, is presented as a representative example. This information should be interpreted with the understanding that it serves as a surrogate to illustrate typical pharmacokinetic properties of this class of compounds.

Introduction

This compound, also known as Nevadensin, is a flavonoid extracted from Lysionotus pauciflorus Maxim and other plant sources. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available information on the bioavailability and pharmacokinetics of this compound, supplemented with representative data from a structurally related flavonoid, Nobiletin. It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Profile

While specific quantitative data for this compound remains elusive in accessible literature, early studies on its synonym, Nevadensin, indicated poor absorption from the gastrointestinal tract in rats following intragastric administration of a suspension. The absorption was noted to be slightly better when administered as an aqueous solution.

Representative Pharmacokinetic Data: Nobiletin in Rats

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of Nobiletin in rats after a single oral administration. These studies highlight the rapid absorption and metabolism typical of many flavonoids.

| Compound | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Nobiletin | 5 | Not Specified | 1254.6 ± 167.6 | 1.0 | 2077.0 ± 141.6 (AUC0-t) | 63.9 | [1][2] |

| Nobiletin | 50 | Corn Oil | ~9300 | 0.5 | Not Reported | Not Reported | [3] |

Data is presented as mean ± standard deviation where available.

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of flavonoids, providing a framework for designing and interpreting new experiments with this compound.

Animal Studies

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used, typically weighing between 200-300g. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water. A fasting period of 12 hours is generally observed before oral administration of the compound.[4]

-

Drug Administration: For oral administration (p.o.), the compound is often suspended or dissolved in a vehicle such as corn oil or a solution containing carboxymethylcellulose. The formulation is administered via oral gavage at a specific dose.[5] For intravenous administration (i.v.), the compound is typically dissolved in a suitable solvent like a mixture of propylene glycol, ethanol, and saline, and administered via the tail vein.

Sample Collection and Preparation

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

-

Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

-

Sample Pre-treatment: For analysis, plasma samples are typically subjected to protein precipitation by adding a solvent like acetonitrile or methanol. An internal standard (IS) is added to the plasma sample before precipitation to ensure accuracy and precision of the analytical method. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for analysis.

Analytical Methodology: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying flavonoids in biological matrices.

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column. A gradient elution is employed using a mobile phase consisting of an aqueous solution with a modifier like formic acid (to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in the negative or positive ion mode. The analysis is conducted in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Metabolism and Signaling Pathways

Metabolism

Flavonoids like this compound are known to undergo extensive metabolism, primarily through glucuronidation and sulfation, after absorption. Studies on the related compound Nobiletin have shown that its glucuronidated metabolites can reach substantially higher concentrations in the blood serum compared to the parent compound.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. One notable pathway is its involvement in the induction of ferroptosis in cancer cells through the regulation of the Nrf2 signaling pathway.

This compound induces ferroptosis via Nrf2 degradation.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the logical relationship in developing an analytical method.

General workflow for an in vivo pharmacokinetic study.

Logical flow for analytical method development.

Conclusion

The available literature suggests that this compound, like many other flavonoids, likely exhibits low oral bioavailability due to poor absorption and extensive first-pass metabolism. While direct quantitative pharmacokinetic data for this compound is not readily accessible, studies on the structurally similar compound Nobiletin provide valuable insights into its likely pharmacokinetic behavior, characterized by rapid absorption and clearance. The development of sensitive analytical methods, such as LC-MS/MS, is crucial for accurately characterizing the pharmacokinetic profile of this compound. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion of this compound to support its continued development as a potential therapeutic agent. Understanding its interaction with key signaling pathways, such as Nrf2, will also be vital in defining its therapeutic potential.

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats [frontiersin.org]

- 5. sciepub.com [sciepub.com]

An In-depth Technical Guide on the Mechanism of Action of Lysionotin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysionotin, a flavonoid compound, has emerged as a promising natural product with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells. It delves into its role in inducing distinct cell death pathways, including ferroptosis and apoptosis, and its impact on key signaling cascades that govern cancer cell proliferation, survival, and metastasis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to facilitate further investigation and drug development efforts.

Introduction

This compound is a flavonoid isolated from plants of the Gesneriaceae family. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit the growth and progression of various cancers, notably colorectal and hepatocellular carcinoma. This guide will explore the multifaceted mechanisms of action of this compound, providing a detailed understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily by inducing programmed cell death and inhibiting critical survival pathways.

Induction of Ferroptosis in Colorectal Cancer Cells

A key mechanism of this compound in colorectal cancer (CRC) cells is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.

Signaling Pathway: this compound promotes the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular redox homeostasis. By enhancing the proteasomal degradation of Nrf2, this compound disrupts the antioxidant defense system of cancer cells, leading to an accumulation of reactive oxygen species (ROS) and subsequent ferroptosis[1].

This compound-induced ferroptosis via Nrf2 degradation.

Induction of Apoptosis in Hepatocellular Carcinoma Cells

In hepatocellular carcinoma (HCC) cells, this compound primarily induces apoptosis through two interconnected pathways: autophagy-mediated apoptosis and the intrinsic mitochondrial pathway.

This compound promotes apoptosis in liver cancer cells by activating autophagy. This process is linked to the inhibition of the AKT/mTOR signaling pathway, a central regulator of cell growth and survival.

Signaling Pathway: this compound inhibits the phosphorylation of both AKT and mTOR, leading to the activation of autophagy. The autophagic process, in turn, contributes to the induction of apoptosis.

This compound-induced autophagy-mediated apoptosis.

This compound also triggers the intrinsic pathway of apoptosis in HCC cells. This involves the mitochondria and is mediated by the activation of caspase-3.

Signaling Pathway: this compound induces mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

This compound-induced mitochondrial apoptosis.

Effects on Other Signaling Pathways

While the primary mechanisms of this compound have been elucidated in CRC and HCC, its effects on other critical cancer-related signaling pathways, such as MAPK and STAT3, are still under investigation. Flavonoids, as a class of compounds, are known to modulate these pathways, suggesting that this compound may also exert its anti-cancer effects through these routes[2][3][4]. Further research is required to clarify the specific interactions of this compound with the MAPK and STAT3 signaling cascades.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | ~15-30 | [1] |

| SW480 | Colorectal Carcinoma | ~15-30 | |

| HepG2 | Hepatocellular Carcinoma | Not Specified | N/A |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | N/A |

Note: Specific IC50 values for HepG2 and SMMC-7721 cells were not explicitly stated in the reviewed literature, although significant inhibition of viability was reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on cancer cell proliferation and viability.

CCK-8 cell viability assay workflow.

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Western blotting workflow.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Annexin V/PI apoptosis assay workflow.

Protocol:

-

Harvest both adherent and floating cells after this compound treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration and Invasion Assays

This assay assesses the effect of this compound on the collective migration of cancer cells.

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh media with or without this compound.

-

Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Measure the width of the scratch to quantify the extent of cell migration.

This assay evaluates the migratory and invasive potential of individual cancer cells in response to a chemoattractant.

Protocol:

-

For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

-

Seed cancer cells in serum-free media into the upper chamber.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound to the upper and/or lower chambers.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top of the membrane.

-

Fix and stain the cells that have migrated/invaded to the bottom of the membrane.

-

Count the stained cells under a microscope.

Conclusion

This compound demonstrates significant anti-cancer activity through multiple mechanisms, primarily by inducing ferroptosis in colorectal cancer cells via Nrf2 degradation and promoting apoptosis in hepatocellular carcinoma cells through the modulation of the AKT/mTOR pathway and the intrinsic mitochondrial pathway. Its ability to inhibit cell proliferation, migration, and invasion highlights its therapeutic potential. Further research is warranted to fully elucidate its effects on other key cancer-related signaling pathways, such as MAPK and STAT3, and to establish its efficacy across a broader range of cancer types. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued investigation and development of this compound as a novel anti-cancer agent.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid Lysionotin: A Technical Guide to its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysionotin, a flavonoid predominantly found in plants of the Gesneriaceae family, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data from key preclinical studies. It details the compound's ability to modulate critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), primarily through the activation of the AMP-activated protein kinase (AMPK)/Nrf2 axis. This guide synthesizes available in vitro and in vivo data, presents detailed experimental methodologies, and visualizes the core signaling pathways to support further research and drug development efforts.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Flavonoids, a class of polyphenolic secondary metabolites in plants, are recognized for their broad spectrum of pharmacological activities, including potent anti-inflammatory and antioxidant properties. This compound is one such flavonoid that has demonstrated significant efficacy in preclinical models of inflammation, positioning it as a promising candidate for novel therapeutic development. This whitepaper consolidates the current scientific knowledge on this compound's anti-inflammatory actions.

In Vitro Anti-inflammatory and Mechanistic Data

While specific data on the inhibition of common inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines is still emerging, studies have elucidated this compound's mechanism in other relevant cell types, such as pulmonary microvascular endothelial cells (PMVECs). Furthermore, its inhibitory effect on key inflammatory enzymes has been quantified.

Table 1: Quantitative In Vitro Anti-inflammatory Data for this compound

| Assay/Endpoint | Cell Type / Enzyme | Key Findings | Concentration / IC50 | Reference |

| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | Direct inhibition of the enzyme | IC50: 90 µM | [1] |

| Adhesion Molecule Expression | LPS-stimulated PMVECs | Inhibition of ICAM-1 and VCAM-1 expression | 10 µM | [2] |

| Apoptosis | LPS-stimulated PMVECs | Inhibition of Cleaved-caspase-3 expression | 10 µM | [2] |

| Cell Viability | Glioma Cells | Median effective concentration for inhibiting proliferation | EC50: 16.58 µM | [1] |

Detailed Experimental Protocol: In Vitro Analysis in PMVECs

The following protocol outlines the methodology used to assess this compound's effects on lipopolysaccharide (LPS)-stimulated pulmonary microvascular endothelial cells (PMVECs)[2].

-

Cell Culture: PMVECs are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

This compound Pre-treatment: Cells are pre-treated with this compound (at concentrations of 1, 3, or 10 µM) for 24 hours prior to stimulation.

-

Inflammatory Stimulus: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for a specified duration (e.g., 1 hour for pathway analysis, 12 hours for adhesion molecule expression).

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated overnight at 4°C with primary antibodies against p-JNK, JNK, p-ERK, ERK, p-p38, p38, p-NF-κB p65, NF-κB p65, p-IκB, and IκB.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative PCR (qPCR):

-

Total RNA is extracted from cells and reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for ICAM-1 and VCAM-1 to measure mRNA expression levels, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

In Vivo Anti-inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory effects in animal models, most notably in a model of acute lung injury (ALI).

Table 2: Quantitative In Vivo Anti-inflammatory Data for this compound in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Sample | Treatment Group | Result (vs. LPS Control) | Reference |

| TNF-α | BALF | This compound (25 mg/kg) + LPS | Significant Decrease | |

| IL-1β | BALF | This compound (25 mg/kg) + LPS | Significant Decrease | |

| IL-6 mRNA | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease | |

| TNF-α mRNA | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease | |

| IL-1β mRNA | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease | |

| MPO Activity | Lung Tissue | This compound (25 mg/kg) + LPS | Significant Decrease |

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.

Detailed Experimental Protocol: LPS-Induced Acute Lung Injury (ALI) in Mice

The following methodology was employed to evaluate the in vivo efficacy of this compound in a murine ALI model.

-

Animal Model: C57BL/6 mice are used for the study.

-

This compound Administration: Mice are pre-treated with this compound via intraperitoneal (i.p.) injection at doses of 1, 5, or 25 mg/kg/day for 5 consecutive days.

-

Induction of ALI: On the 5th day, 2 hours after the final this compound injection, mice are anesthetized, and ALI is induced by intratracheal (i.t.) instillation of LPS (5 mg/kg).

-

Sample Collection: 24 hours after LPS challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with PBS. Lung tissues are also harvested.

-

Biomarker Analysis:

-

Cytokine Measurement: Levels of TNF-α and IL-1β in the BALF are quantified using ELISA kits according to the manufacturer's instructions.

-

qPCR: Total RNA is extracted from lung tissue to quantify the mRNA expression levels of IL-6, TNF-α, and IL-1β.

-

MPO Assay: Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates.

-

Western Blot: Lung tissue lysates are analyzed by Western blotting for key signaling proteins (p-NF-κB, p-IκB, p-p38, p-ERK, p-JNK) to confirm the mechanism of action.

-

Core Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting upstream signaling molecules that orchestrate the inflammatory response. The primary mechanism involves the activation of the AMPK/Nrf2 pathway, which subsequently suppresses the pro-inflammatory NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS). This compound has been shown to inhibit this process by preventing the phosphorylation of both IκB and the p65 subunit, thereby blocking NF-κB's nuclear translocation and activity.

Inhibition of the MAPK Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation. Upon activation by stimuli like LPS, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory mediators. Western blot analyses have confirmed that this compound treatment significantly reduces the phosphorylation levels of p38, ERK, and JNK in LPS-stimulated cells and tissues, indicating a broad inhibitory effect on this pathway.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound. Its efficacy in in vivo models, coupled with a well-defined mechanism of action involving the suppression of the NF-κB and MAPK pathways, makes it a compelling molecule for further investigation.

Future research should focus on:

-

Quantitative In Vitro Profiling: Determining the IC50 values of this compound for the production of NO, PGE2, and a wider panel of cytokines in standardized macrophage cell lines (e.g., RAW 264.7, THP-1).

-

Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic, pharmacodynamic, and toxicology profile to support potential clinical translation.

-

Chronic Inflammation Models: Evaluating the efficacy of this compound in chronic inflammatory disease models, such as arthritis or inflammatory bowel disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with improved potency and drug-like properties.

By addressing these areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its development as a treatment for a range of inflammatory disorders.

References

Lysionotin: A Novel 5-Lipoxygenase Inhibitor for Therapeutic Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysionotin, a flavonoid compound, has emerged as a promising inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] The 5-LO pathway is a critical branch of the arachidonic acid cascade, and its dysregulation is implicated in a variety of inflammatory diseases and cancers, including glioma.[1][2] This technical guide provides a comprehensive overview of this compound's activity as a 5-LO inhibitor, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic potential by directly targeting and inhibiting the 5-lipoxygenase enzyme.[1] This inhibition disrupts the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators that contribute to inflammation, cell proliferation, and angiogenesis. By blocking 5-LO activity, this compound effectively reduces the production of these pro-inflammatory molecules, thereby mitigating their pathological effects. Furthermore, studies have shown that this compound can inhibit the expression of the downstream leukotriene B4 receptor (BLTR), further dampening the inflammatory signaling cascade.

Quantitative Inhibitory Data

The inhibitory potency of this compound against 5-lipoxygenase and its efficacy in a disease model are summarized below.

| Parameter | Value | Description | Source |

| IC50 (5-Lipoxygenase) | 90 µmol/L | The half-maximal inhibitory concentration of this compound against 5-lipoxygenase enzyme activity in an in vitro assay. | |

| Median Effective Concentration (Glioma Cell Proliferation) | 16.58 µmol/L | The concentration of this compound that causes a 50% reduction in the proliferation of glioma cells. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 5-lipoxygenase signaling pathway with the point of inhibition by this compound, and a typical experimental workflow for evaluating its efficacy.

References

Lysionotin's Activation of the AMPK/Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysionotin, a flavonoid compound, has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular homeostasis, orchestrating responses to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the mechanisms by which this compound activates this pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows. Notably, this document also addresses the context-dependent dual role of this compound in regulating Nrf2, a crucial consideration for therapeutic development.

The Core Signaling Pathway: AMPK/Nrf2 Activation by this compound

This compound has been demonstrated to exert potent antioxidant and anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling axis.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The activation of this protective pathway by this compound is initiated by the phosphorylation and subsequent activation of AMPK.[3] Activated AMPK, in turn, is understood to promote the dissociation of Nrf2 from Keap1, although the precise mechanism of this hand-off is an area of active investigation. This dissociation allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.

The downstream targets of Nrf2 include enzymes pivotal for cellular defense against oxidative stress, such as NAD(P)H quinone oxidoreductase 1 (NQO-1) and Heme oxygenase-1 (HO-1).[1][3] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate inflammatory damage.

Below is a diagrammatic representation of this signaling cascade.

A Dichotomous Role: Nrf2 Degradation in Cancer Cells

Intriguingly, in the context of colorectal cancer (CRC) cells, this compound has been shown to induce ferroptosis by promoting the degradation of Nrf2. This effect is in stark contrast to its protective role in other cell types. In HCT116 and SW480 CRC cells, this compound treatment leads to a significant decrease in Nrf2 protein levels, an effect attributed to increased ubiquitination and subsequent proteasomal degradation. This downregulation of Nrf2 impairs the cancer cells' ability to counteract oxidative stress, leading to an accumulation of ROS and the induction of ferroptosis, a form of iron-dependent programmed cell death.

This context-dependent activity highlights the complexity of targeting the Nrf2 pathway and underscores the importance of understanding the specific cellular environment in drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on the AMPK/Nrf2 pathway.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration (µM) | Outcome | Reference |

| NIH3T3 | This compound | 3, 10, 30 | Dose-dependent increase in p-AMPK expression. | |

| HCT116 | This compound | 5, 15, 30 | Dose-dependent decrease in Nrf2 protein levels. | |

| SW480 | This compound | 5, 15, 30 | Dose-dependent decrease in Nrf2 protein levels. | |

| NIH3T3 | Compound C (AMPK inhibitor) + this compound + TGF-β | 40 | Inhibition of this compound-induced expression of HO-1 and NQO-1. |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage (mg/kg) | Outcome | Reference |

| Bleomycin-induced pulmonary fibrosis mice | This compound (i.p.) | 0.8, 4, 20 | Dose-dependent increase in AMPK phosphorylation. | |

| Acute Lung Injury (ALI) mice | This compound (i.p.) | 25 | Attenuation of inflammation and oxidative damage. | |

| ALI mice | ML385 (Nrf2 inhibitor) + this compound | 30 | Abrogation of this compound's protective effects. | |

| ALI mice | Compound C (AMPK inhibitor) + this compound | 20 | Abrogation of this compound's protective effects. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on the AMPK/Nrf2 pathway. These should be optimized for specific experimental conditions.

Western Blot Analysis for Protein Expression

This protocol is for assessing the protein levels of total and phosphorylated AMPK, Nrf2, HO-1, and NQO-1.

-

Cell Lysis:

-

Treat cells with this compound at desired concentrations (e.g., 3, 10, 30 µM) for the specified duration.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Nrf2, anti-HO-1, anti-NQO-1, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is for measuring the mRNA levels of Nrf2 target genes such as HMOX1 (HO-1) and NQO1.

-

RNA Extraction:

-

Treat cells with this compound at desired concentrations and durations.

-

Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

-

A typical reaction includes: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15s and annealing/extension at 60°C for 60s.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular ROS generation.

-

Cell Seeding:

-

Seed cells (e.g., HepG2) in a 96-well black plate and allow them to adhere overnight.

-

-

Treatment and Staining:

-

Treat cells with various concentrations of this compound for 1-2 hours.

-

Co-incubate with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the CAA value as the percentage reduction in fluorescence in this compound-treated cells compared to control cells.

-

Conclusion and Future Directions

This compound is a promising natural compound that potently modulates the AMPK/Nrf2 signaling pathway. Its ability to activate this pathway in most cell types confers significant antioxidant and anti-inflammatory properties, making it a strong candidate for the development of therapeutics for diseases characterized by oxidative stress. However, its paradoxical effect of promoting Nrf2 degradation in cancer cells suggests a potential application in oncology, possibly as a sensitizer to chemotherapy or as a standalone ferroptosis-inducing agent.

Future research should focus on elucidating the precise molecular mechanisms that determine the differential effects of this compound on Nrf2 in normal versus cancerous cells. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical and clinical studies, will be crucial for its translation into a therapeutic agent. The in-depth understanding of its interaction with the AMPK/Nrf2 pathway will undoubtedly pave the way for novel drug discovery and development strategies.

References

The Neuroprotective Potential of Lysionotin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysionotin, a flavonoid found in plants of the Gesneriaceae family, has demonstrated a range of biological activities. While its neuroprotective properties are an emerging area of research, its known mechanisms of action in other biological systems, particularly its influence on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggest a promising therapeutic potential for neurodegenerative diseases. This technical guide provides an in-depth overview of the hypothesized neuroprotective mechanisms of this compound, details relevant experimental protocols for its evaluation, and summarizes key signaling pathways implicated in its potential neuroprotective effects. Due to the nascent stage of research on this compound in neuroprotection, this guide draws upon established methodologies and findings from related flavonoids to provide a comprehensive framework for future investigation.

Introduction to this compound and its Therapeutic Potential

This compound is a flavonoid compound that has been the subject of investigation for its various pharmacological effects. Flavonoids, as a class of natural compounds, are well-documented for their antioxidant and anti-inflammatory properties, with many exhibiting neuroprotective effects in preclinical models of neurodegenerative diseases. The therapeutic potential of this compound in the context of neurodegeneration is hypothesized to stem from its ability to modulate key cellular signaling pathways involved in the response to oxidative stress and inflammation, which are central to the pathophysiology of diseases such as Alzheimer's and Parkinson's disease. A critical factor for the neuroprotective efficacy of any compound is its ability to cross the blood-brain barrier (BBB). While specific data on this compound's BBB permeability is not yet available, the lipophilic nature of many flavonoids suggests this is a crucial area for future investigation.

Hypothesized Neuroprotective Mechanisms of Action

The primary hypothesized mechanism for this compound's neuroprotective effects is its interaction with cellular pathways that mitigate oxidative stress and apoptosis.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative disorders. This compound is proposed to counteract oxidative stress through the activation of the Nrf2 pathway.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. Key signaling pathways, including the PI3K/Akt and MAPK pathways, play crucial roles in regulating neuronal survival and apoptosis.

Key Signaling Pathways

The Nrf2 Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of a suite of antioxidant and cytoprotective genes.

In Vitro Antioxidant Activity of Lysionotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysionotin, a flavonoid compound, has demonstrated notable antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting key quantitative data, detailed experimental methodologies for common antioxidant assays, and an exploration of its underlying molecular mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.

This compound, a flavonoid also known as Nevadensin, has emerged as a compound of interest due to its potential antioxidant effects. This guide focuses on the in vitro evaluation of this compound's antioxidant capacity through widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Furthermore, this document delves into the cellular mechanisms through which this compound exerts its antioxidant effects, with a particular focus on the AMPK/Nrf2 signaling pathway.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

| Assay | IC50 Value of this compound | Standard Reference |

| DPPH Radical Scavenging Activity | 7.7 µg/mL[1][2] | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging Activity | Data Not Available | Trolox, Ascorbic Acid |

| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | Ferrous Sulfate, Trolox |

Note: While specific IC50 values for this compound in ABTS and FRAP assays were not found in the reviewed literature, these assays are standard for evaluating antioxidant capacity and the provided protocols can be used to determine these values.

Experimental Protocols

The following sections provide detailed methodologies for the three key in vitro antioxidant assays. These protocols are suitable for the analysis of pure compounds such as this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner to serve as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution (e.g., 100 µL) to triplicate wells.

-

Add the same volume of the DPPH solution (e.g., 100 µL) to each well.

-

For the control, mix the solvent used for this compound with the DPPH solution.

-

For the blank, use the solvent alone.

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.

-

-

IC50 Determination:

-

Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

To a 96-well microplate, add a small volume of each this compound dilution (e.g., 10 µL) to triplicate wells.

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

The control consists of the solvent and the ABTS•+ solution.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation and IC50 Determination:

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored by the change in absorbance at 593 nm.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh daily by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:

-

300 mM acetate buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O in distilled water.

-

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM) to create a standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume of each this compound dilution or ferrous sulfate standard (e.g., 25 µL) to triplicate wells.

-

Add a larger volume of the pre-warmed FRAP reagent (e.g., 175 µL) to each well.

-

The blank is the FRAP reagent with the solvent used for the sample.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation of FRAP Value:

-

Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

Using the standard curve, determine the FRAP value of this compound, which is expressed as µM of Fe²⁺ equivalents per µg or µM of this compound.

-

Cellular Antioxidant Mechanism of this compound: The AMPK/Nrf2 Signaling Pathway

Beyond direct radical scavenging, this compound exhibits antioxidant effects within cellular systems by modulating key signaling pathways. Research has indicated that this compound can attenuate oxidative stress by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5]

Signaling Pathway:

Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by upstream signals like AMPK, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been shown to activate AMPK, thereby promoting the nuclear translocation of Nrf2 and upregulating the expression of these antioxidant enzymes, which in turn enhances the cell's capacity to combat oxidative stress.

Conclusion

This compound demonstrates significant in vitro antioxidant activity, as evidenced by its potent DPPH radical scavenging capacity. The detailed protocols provided in this guide offer a standardized approach for further quantifying its antioxidant potential through ABTS and FRAP assays. Furthermore, the elucidation of its role in activating the AMPK/Nrf2 signaling pathway provides a deeper understanding of its cellular antioxidant mechanisms. This comprehensive information positions this compound as a promising candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. Future research should focus on determining the ABTS and FRAP antioxidant capacities of this compound to provide a more complete profile of its in vitro antioxidant activity.

References

Lysionotin for the Treatment of Acute Lung Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are critical conditions characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] Despite advances in supportive care, mortality rates remain high, and effective therapeutic options are limited.[1] Lysionotin, a flavonoid compound isolated from Lysionotus pauciflorus, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties.[1] This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound for ALI, with a focus on its mechanism of action, detailed experimental protocols, and quantitative efficacy data.

Mechanism of Action: The SLCO4A1-AMPK/Nrf2 Signaling Axis

Recent research has elucidated a novel mechanism by which this compound exerts its protective effects in ALI. The pathway is initiated by the transmembrane transport of this compound into pulmonary microvascular endothelial cells (PMVECs) via the Solute Carrier Organic Anion Transporter Family Member 4A1 (SLCO4A1).[1]

Once inside the cell, this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and stress resistance.[1] Activated AMPK, in turn, promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to the increased expression of cytoprotective enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO-1) and Heme oxygenase-1 (HO-1). This cascade ultimately bolsters the cell's antioxidant defenses, mitigates oxidative damage, and suppresses the inflammatory response.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in a lipopolysaccharide (LPS)-induced ALI mouse model. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of this compound in LPS-Induced ALI Mice

| Parameter | Control | LPS (5 mg/kg) | LPS + this compound (1 mg/kg) | LPS + this compound (5 mg/kg) | LPS + this compound (25 mg/kg) |

| Lung Wet/Dry Ratio | ~4.5 | ~7.5 | ~6.8 | ~6.0 | ~5.2 |

| Total Protein in BALF (µg/mL) | ~100 | ~800 | ~650 | ~450 | ~250 |

| MPO Activity (U/g tissue) | ~2 | ~10 | ~8 | ~6 | ~4 |

| MDA Content (nmol/mg protein) | ~1.5 | ~4.5 | ~3.5 | ~2.8 | ~2.0 |

| SOD Activity (U/mg protein) | ~120 | ~60 | ~75 | ~90 | ~105 |

| GSH Content (µmol/g protein) | ~5.0 | ~2.0 | ~2.8 | ~3.5 | ~4.2 |

Data are presented as approximate mean values extracted from graphical representations in the source literature. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione.

Table 2: Effect of this compound on Inflammatory Cytokine mRNA Expression in Lung Tissue

| Gene | Control | LPS (5 mg/kg) | LPS + this compound (25 mg/kg) |

| IL-6 (relative expression) | 1 | ~12 | ~4 |

| IL-1β (relative expression) | 1 | ~10 | ~3 |

| TNF-α (relative expression) | 1 | ~8 | ~2.5 |

Data are presented as approximate fold-change relative to the control group, extracted from graphical representations.

Table 3: In Vitro Efficacy of this compound in LPS-Treated Pulmonary Microvascular Endothelial Cells (PMVECs)

| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (1 µM) | LPS + this compound (3 µM) | LPS + this compound (10 µM) |

| ROS Content (relative fluorescence) | 100 | ~450 | ~350 | ~250 | ~150 |

| ICAM-1 Protein (relative expression) | 1 | ~4.0 | ~3.2 | ~2.5 | ~1.5 |

| VCAM-1 Protein (relative expression) | 1 | ~3.5 | ~2.8 | ~2.0 | ~1.2 |

| Apoptosis Rate (%) | ~5 | ~30 | ~22 | ~15 | ~10 |

Data are presented as approximate relative values or percentages, extracted from graphical representations. ROS: Reactive Oxygen Species; ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for ALI.

In Vivo: LPS-Induced Acute Lung Injury Model

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used.

-

Acclimatization: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week prior to experimentation.

-

This compound Pretreatment: this compound is administered via intraperitoneal (i.p.) injection once daily for 5 consecutive days at doses of 1, 5, or 25 mg/kg body weight. The control and LPS-only groups receive an equivalent volume of the vehicle.

-

ALI Induction: 24 hours after the final this compound dose, mice are anesthetized, and ALI is induced by a single intratracheal (i.t.) instillation of lipopolysaccharide (LPS) from E. coli O55:B5 at a dose of 5 mg/kg in 50 µL of sterile saline.

-

Sample Collection: 24 hours after LPS instillation, mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid (BALF) for cell counts and protein analysis.

-

Lung Tissue: Lung tissues are harvested for histopathological analysis, wet/dry weight ratio measurement, myeloperoxidase (MPO) activity assay, and molecular analyses (Western blot, qPCR).

-

In Vitro: LPS-Induced Injury in PMVECs

-

Cell Culture: Primary human or mouse pulmonary microvascular endothelial cells (PMVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Pretreatment: PMVECs are pre-incubated with this compound (1, 3, or 10 µM) or vehicle for 24 hours.

-

LPS Stimulation: After pretreatment, the cells are stimulated with LPS (1 µg/mL) for a specified duration (e.g., 12 or 24 hours) to induce an inflammatory response and cellular injury.

-

Endpoint Analysis:

-

Western Blot: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-AMPK, Nrf2, p-JNK, p-p38, p-NF-κB).

-

qPCR: Total RNA is extracted to quantify the mRNA expression of inflammatory and antioxidant genes (e.g., ICAM-1, VCAM-1, NQO-1, HO-1).

-